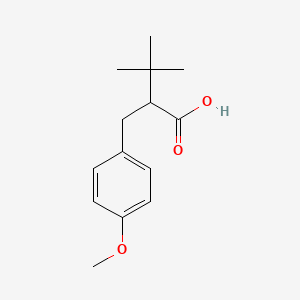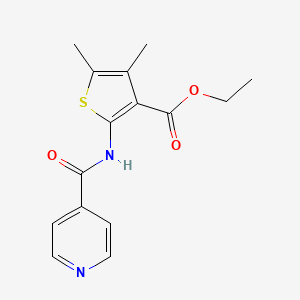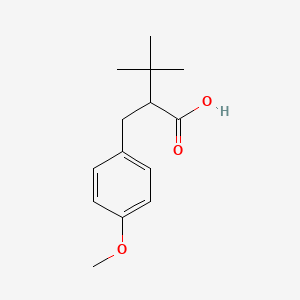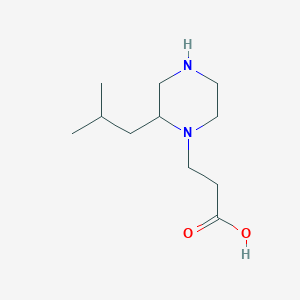![molecular formula C24H52O6Si B14174380 4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) CAS No. 925411-63-8](/img/structure/B14174380.png)
4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) is an organosilicon compound characterized by the presence of a dodecylsilanetriyl group bonded to three butan-1-ol molecules through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) typically involves the reaction of dodecyltrichlorosilane with butan-1-ol in the presence of a base, such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the silicon are replaced by butan-1-ol molecules. The reaction conditions generally include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of butanone derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of alkyl halides or amines.
Scientific Research Applications
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.
Mechanism of Action
The mechanism of action of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the dodecylsilanetriyl group provides hydrophobic interactions, enhancing the compound’s stability and solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-[(Trimethylsilanetriyl)tris(oxy)]tri(butan-1-ol)
- 4,4’,4’'-[(Phenylsilanetriyl)tris(oxy)]tri(butan-1-ol)
- 4,4’,4’'-[(Methylsilanetriyl)tris(oxy)]tri(butan-1-ol)
Uniqueness
4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) is unique due to the presence of the dodecylsilanetriyl group, which imparts enhanced hydrophobicity and stability compared to its analogs with shorter alkyl chains or different substituents. This makes it particularly useful in applications requiring long-term stability and resistance to environmental factors.
Properties
CAS No. |
925411-63-8 |
|---|---|
Molecular Formula |
C24H52O6Si |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
4-[dodecyl-bis(4-hydroxybutoxy)silyl]oxybutan-1-ol |
InChI |
InChI=1S/C24H52O6Si/c1-2-3-4-5-6-7-8-9-10-17-24-31(28-21-14-11-18-25,29-22-15-12-19-26)30-23-16-13-20-27/h25-27H,2-24H2,1H3 |
InChI Key |
LZQHDPAYIPSKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](OCCCCO)(OCCCCO)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14174300.png)
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)



![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)


![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)




![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)
